![molecular formula C18H16N4O4 B3719894 N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B3719894.png)
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide
Overview
Description
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-2-nitrophenoxy)acetohydrazide, commonly known as INAPH, is a novel compound with potential applications in scientific research. The compound belongs to the class of hydrazide derivatives and has been synthesized through various methods. INAPH has been found to exhibit promising biochemical and physiological effects, making it a subject of interest for researchers.
Mechanism of Action
The mechanism of action of INAPH is not yet fully understood. However, studies have suggested that INAPH exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
INAPH has been found to exhibit promising biochemical and physiological effects. Studies have shown that INAPH exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. INAPH has also been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
INAPH has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using simple methods. However, INAPH has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on INAPH. One potential direction is to investigate the molecular targets of INAPH and the signaling pathways involved in its anti-inflammatory and anti-cancer activities. Another potential direction is to explore the potential use of INAPH in combination with other drugs for cancer therapy. Further studies are also needed to evaluate the safety and toxicity of INAPH in vivo.
Scientific Research Applications
INAPH has potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that INAPH exhibits anti-inflammatory, anti-cancer, and anti-microbial activities. INAPH has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12-6-7-17(16(8-12)22(24)25)26-11-18(23)21-20-10-13-9-19-15-5-3-2-4-14(13)15/h2-10,19H,11H2,1H3,(H,21,23)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBPRQYPHHLMMI-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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